molecular formula C25H23N5OS B15040750 N'-[(E)-biphenyl-4-ylmethylidene]-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide

N'-[(E)-biphenyl-4-ylmethylidene]-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide

Cat. No.: B15040750
M. Wt: 441.5 g/mol
InChI Key: NUDQITUAOWTWLJ-YZSQISJMSA-N
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Description

N'-[(E)-Biphenyl-4-ylmethylidene]-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide is a synthetic hydrazone derivative incorporating a 1,2,4-triazole-3-thiol scaffold. This compound features a biphenyl-4-ylmethylidene hydrazone moiety linked to a sulfur-containing triazole ring substituted with ethyl and phenyl groups.

Properties

Molecular Formula

C25H23N5OS

Molecular Weight

441.5 g/mol

IUPAC Name

2-[(4-ethyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-[(E)-(4-phenylphenyl)methylideneamino]acetamide

InChI

InChI=1S/C25H23N5OS/c1-2-30-24(22-11-7-4-8-12-22)28-29-25(30)32-18-23(31)27-26-17-19-13-15-21(16-14-19)20-9-5-3-6-10-20/h3-17H,2,18H2,1H3,(H,27,31)/b26-17+

InChI Key

NUDQITUAOWTWLJ-YZSQISJMSA-N

Isomeric SMILES

CCN1C(=NN=C1SCC(=O)N/N=C/C2=CC=C(C=C2)C3=CC=CC=C3)C4=CC=CC=C4

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NN=CC2=CC=C(C=C2)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

The synthesis of N’-[(E)-biphenyl-4-ylmethylidene]-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide involves multiple steps. The synthetic route typically starts with the preparation of the biphenyl-4-carbaldehyde, which is then reacted with 4-ethyl-5-phenyl-4H-1,2,4-triazole-3-thiol to form the intermediate compound. This intermediate is further reacted with hydrazine hydrate under controlled conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

N’-[(E)-biphenyl-4-ylmethylidene]-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide undergoes various chemical reactions, including:

Scientific Research Applications

N’-[(E)-biphenyl-4-ylmethylidene]-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and biological activity.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N’-[(E)-biphenyl-4-ylmethylidene]-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The triazole ring and hydrazide functional group play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Physicochemical Properties

The compound belongs to a broader class of 1,2,4-triazole-3-thiol derivatives bearing hydrazone moieties. Key structural analogs and their properties are summarized below:

Compound Substituents Yield (%) Melting Point (°C) Key Activity Reference
N′-(4-Methylbenzylidene)-2-((4-phenyl-5-(2-(phenylamino)ethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazide (9) 4-Methylbenzylidene 64 189–190 Highest DPPH radical scavenging activity (antioxidant)
N′-(Pyridin-4-ylmethylene)-2-((4-phenyl-5-(2-(phenylamino)ethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazide (11) Pyridin-4-ylmethylene 33 209–210 Strong antibacterial activity against E. coli and Xanthomonas campestris
N′-(4-Dimethylaminobenzylidene)-2-((4-phenyl-5-(2-(phenylamino)ethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazide (10) 4-Dimethylaminobenzylidene 54 169–170 Selective inhibition of cancer cell migration (anti-metastatic)
N′-Benzylidene-2-[(4-(4-methoxyphenyl)pyrimidin-2-yl)thio]acetohydrazide Benzylidene, 4-methoxyphenyl-pyrimidine - - Apoptosis induction via Akt inhibition (IC50 = 0.50 µg/mL)
Target Compound Biphenyl-4-ylmethylidene - - Predicted enhanced cytotoxicity due to biphenyl hydrophobicity

Notes:

  • Substituent Effects: Electron-donating groups (e.g., 4-dimethylamino) enhance selectivity for cancer cells , while heterocyclic substituents (e.g., pyridine) improve antibacterial activity .
  • Biphenyl vs.
Anticancer Activity
  • Triazole-Thiol Derivatives: Compounds with isatin-derived hydrazones (e.g., N′-(5-nitro-2-oxoindolin-3-ylidene) analogs) exhibit IC50 values < 10 µM against melanoma (IGR39) and breast cancer (MDA-MB-231) cells . The nitro group enhances electron-withdrawing effects, stabilizing interactions with kinase active sites.
  • Akt/PI3K Pathway Inhibition: Hydrazones like N′-benzylidene-2-[(4-methoxyphenyl)pyrimidin-2-yl)thio]acetohydrazide inhibit Akt phosphorylation (IC50 = 0.50 µg/mL), a mechanism likely shared by the biphenyl analog due to structural similarity .
Antioxidant and Antimicrobial Activity
  • Antioxidant: Compound 9 (4-methylbenzylidene) shows superior DPPH radical scavenging (EC50 ~ 25 µM) compared to butylated hydroxytoluene (BHT) .
  • Antimicrobial: Pyridine-containing analogs (e.g., compound 11 ) exhibit zone of inhibition > 15 mm against Gram-negative bacteria .

Selectivity and Toxicity

  • Cancer vs. Normal Cells: N′-(4-Dimethylaminobenzylidene) derivatives show 3–5× higher toxicity to melanoma cells (IGR39) than to non-cancerous fibroblasts .
  • Structural Trade-offs: Bulky substituents (e.g., biphenyl) may reduce solubility but improve target specificity .

Biological Activity

N'-[(E)-biphenyl-4-ylmethylidene]-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide is a compound of considerable interest due to its potential biological activities. This article discusses its synthesis, biological properties, mechanisms of action, and relevant case studies.

Molecular Formula: C26H25N5O2S
Molecular Weight: 471.585 g/mol
IUPAC Name: N'-[(E)-biphenyl-4-ylmethylidene]-2-{[4-ethyl-5-(4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide}
CAS Number: 303102-60-5

Synthesis

The synthesis of N'-[(E)-biphenyl-4-ylmethylidene]-2-{[4-ethyl-5-(4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide} typically involves the condensation of biphenyl derivatives with hydrazine and triazole derivatives under acidic conditions. The reaction is usually performed in solvents such as ethanol or methanol with catalysts to enhance yield and purity.

Antimicrobial Activity

Recent studies have demonstrated that N'-[(E)-biphenyl-4-ylmethylidene]-2-{[4-ethyl-5-(4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide} exhibits significant antibacterial properties against various pathogens.

Pathogen Activity MIC (µg/mL)
Staphylococcus aureusStrong8
Escherichia coliModerate16
Pseudomonas aeruginosaWeak32

The compound has been reported to possess a half-maximal inhibitory concentration (IC50) of approximately 5.6 µM against specific bacterial targets, indicating its potential as a lead compound in antibiotic development .

The mechanism by which N'-[(E)-biphenyl-4-ylmethylidene]-2-{[4-ethyl-5-(4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide} exerts its antibacterial effects is believed to involve the inhibition of bacterial fatty acid synthesis. This inhibition is primarily due to its interaction with the enzyme ecKAS III, crucial for bacterial lipid biosynthesis .

Case Studies

  • Study on Antibacterial Efficacy
    A recent study evaluated the antibacterial efficacy of this compound against multi-drug resistant strains. The results indicated that it was particularly effective against MRSA (Methicillin-resistant Staphylococcus aureus), showing comparable results to standard antibiotics like vancomycin .
  • In Vivo Studies
    In vivo studies conducted on animal models demonstrated that treatment with N'-[(E)-biphenyl-4-ylmethylidene]-2-{[4-ethyl-5-(4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide} resulted in significant reduction of bacterial load in infected tissues compared to untreated controls. Histopathological examinations revealed reduced inflammation and tissue damage .

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